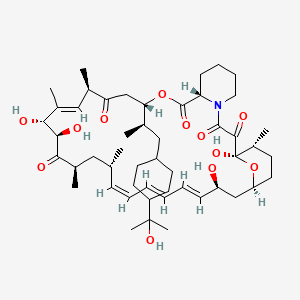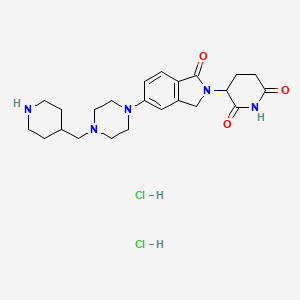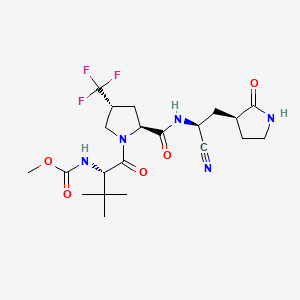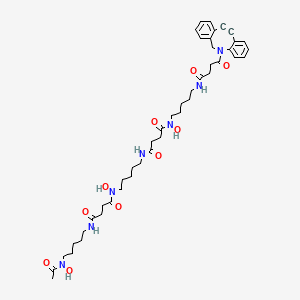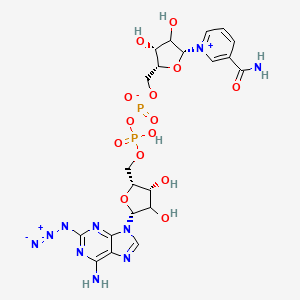
2-Azido-NAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
2-Azido-NAD is synthesized by chemically coupling 2-azido-AMP and NMN to produce nicotinamide 2-azidoadenine dinucleotide. This process involves the use of [32P]2-azido-AMP and NMN, which are combined under specific conditions to yield the desired product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques and purification processes to ensure the compound’s purity and activity .
化学反応の分析
Types of Reactions
2-Azido-NAD undergoes various chemical reactions, including photolysis and interactions with enzymes. It is a substrate for enzymes such as glutamate dehydrogenase in the absence of ultraviolet light .
Common Reagents and Conditions
The photoincorporation of this compound is influenced by the presence of natural substrates like NAD, with dissociation constants observed under specific conditions. The reaction conditions often involve ultraviolet light to activate the photoprobe properties of the compound .
Major Products Formed
The major products formed from the reactions involving this compound include covalently modified enzymes and other photoproducts that result from the interaction with ultraviolet light .
科学的研究の応用
2-Azido-NAD has a wide range of applications in scientific research:
作用機序
2-Azido-NAD exerts its effects through its role as a photoprobe. Upon activation by ultraviolet light, it covalently modifies target enzymes, allowing researchers to study the active sites and interactions of NAD-binding proteins. This mechanism involves the photoincorporation of the compound into the enzyme structure, leading to inhibition or modification of enzyme activity .
類似化合物との比較
Similar Compounds
Nicotinamide adenine dinucleotide (NAD): The natural substrate for many enzymes involved in redox reactions.
2-Azidoadenosine: Another azido-modified compound used in enzyme studies.
Uniqueness
2-Azido-NAD is unique due to its photoactive properties, which allow it to be used as an active-site-directed photoprobe. This makes it particularly valuable for studying enzyme interactions and characterizing NAD-binding proteins, setting it apart from other similar compounds .
特性
分子式 |
C21H26N10O14P2 |
|---|---|
分子量 |
704.4 g/mol |
IUPAC名 |
[[(2R,3R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N10O14P2/c22-16-11-18(27-21(26-16)28-29-24)31(7-25-11)20-15(35)13(33)10(44-20)6-42-47(39,40)45-46(37,38)41-5-9-12(32)14(34)19(43-9)30-3-1-2-8(4-30)17(23)36/h1-4,7,9-10,12-15,19-20,32-35H,5-6H2,(H5-,22,23,26,27,36,37,38,39,40)/t9-,10-,12+,13+,14?,15?,19-,20-/m1/s1 |
InChIキー |
VTOZZJOLJUEVPD-ANFBOZCESA-N |
異性体SMILES |
C1=CC(=C[N+](=C1)[C@H]2C([C@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@@H](C([C@@H](O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
正規SMILES |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=C(N=C54)N=[N+]=[N-])N)O)O)O)O)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)


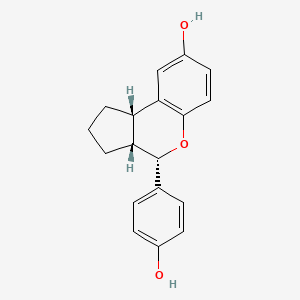

![methyl (2S)-2-[[(2S)-2-[[3,5-bis(trifluoromethyl)phenyl]carbamoylamino]-3-methylbutanoyl]amino]-3-(1-methylimidazol-4-yl)propanoate](/img/structure/B12373946.png)
